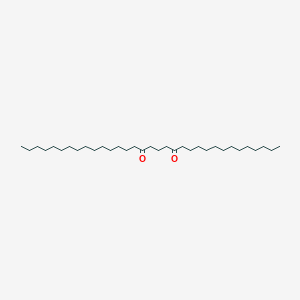
Tritriacontane-14,18-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tritriacontane-14,18-dione is a long-chain alkane with two oxo groups at positions 14 and 18. This compound belongs to the class of β-diketones, which are characterized by the presence of two ketone groups separated by a single carbon atom. This compound is a derivative of tritriacontane, a hydrocarbon with 33 carbon atoms in its chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tritriacontane-14,18-dione typically involves the oxidation of tritriacontane. This can be achieved through various methods, including the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for the controlled addition of oxidizing agents and precise temperature regulation, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Tritriacontane-14,18-dione undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation catalysts.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted diketones or alcohols.
Aplicaciones Científicas De Investigación
Tritriacontane-14,18-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying β-diketone chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of specialized materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of tritriacontane-14,18-dione involves its interaction with various molecular targets and pathways. The diketone groups can form complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Hentriacontane-14,16-dione: Another long-chain β-diketone with similar structural features.
Pentatriacontane-14,18-dione: A longer-chain analog with 35 carbon atoms.
Uniqueness: Tritriacontane-14,18-dione is unique due to its specific chain length and the positions of the diketone groups. This structural specificity can influence its chemical reactivity and biological activities, making it distinct from other similar compounds.
Propiedades
Número CAS |
825629-39-8 |
|---|---|
Fórmula molecular |
C33H64O2 |
Peso molecular |
492.9 g/mol |
Nombre IUPAC |
tritriacontane-14,18-dione |
InChI |
InChI=1S/C33H64O2/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-29-33(35)31-27-30-32(34)28-25-23-21-19-17-14-12-10-8-6-4-2/h3-31H2,1-2H3 |
Clave InChI |
VOCXPXLPMXQQRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)CCCC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)
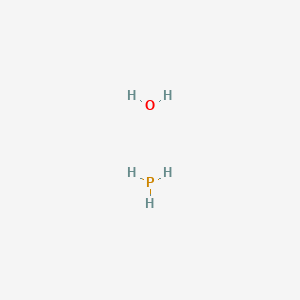


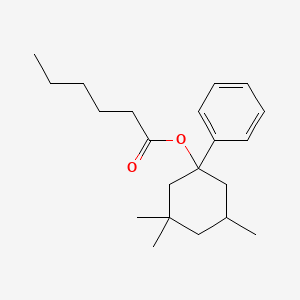
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
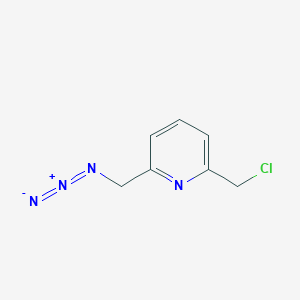
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
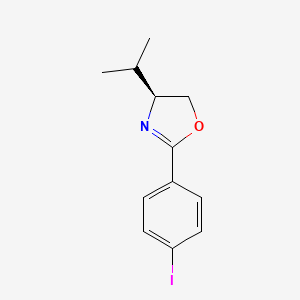
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
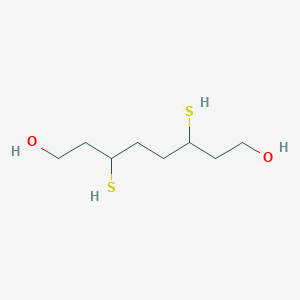
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
